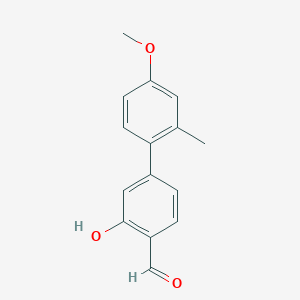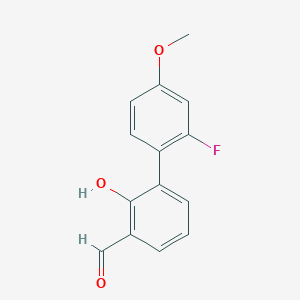
2-Formyl-4-(2-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(2-methylthiophenyl)phenol (95%) is a chemical compound belonging to the class of phenols. It has a molecular formula of C9H9O2S and a molecular weight of 179.22 g/mol. It is an organosulfur compound that is used in various scientific research applications. Synthesis of this compound is possible through a variety of methods, and its biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
2-Formyl-4-(2-methylthiophenyl)phenol (95%) has a variety of scientific research applications. It is used in the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. It is also used in the synthesis of polymers, such as polythiophenes and polythiazoles. Furthermore, it is used in the synthesis of organic dyes and pigments, as well as in the synthesis of pharmaceuticals.
Mecanismo De Acción
2-Formyl-4-(2-methylthiophenyl)phenol (95%) is an organosulfur compound that is believed to act as an antioxidant. It is thought to act by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also thought to inhibit the activation of transcription factors and the expression of inflammatory cytokines.
Biochemical and Physiological Effects
2-Formyl-4-(2-methylthiophenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. It has also been shown to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Formyl-4-(2-methylthiophenyl)phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive compared to other compounds used in research. However, there are also some limitations to its use in laboratory experiments. It is a relatively low-molecular-weight compound, which means it may not be suitable for certain types of experiments. Additionally, it has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Formyl-4-(2-methylthiophenyl)phenol (95%). One direction is to further investigate its biochemical and physiological effects, particularly its anti-inflammatory and antioxidant activities. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research could be conducted to optimize its synthesis and utilization in laboratory experiments. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds, such as organic dyes and pigments.
Métodos De Síntesis
2-Formyl-4-(2-methylthiophenyl)phenol (95%) can be synthesized through a variety of methods. One of the most commonly used methods is the Williamson ether synthesis. This involves reacting 2-methylthiophene with an alkoxide in the presence of a base. Another method is the reaction of 2-methylthiophene with an aldehyde in the presence of a base. This method is also known as the Claisen-Schmidt reaction. Other methods for the synthesis of this compound include the reaction of 2-methylthiophene with an acid chloride in the presence of a base and the reaction of 2-methylthiophene with an acyl halide in the presence of a base.
Propiedades
IUPAC Name |
2-hydroxy-5-(2-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVPPLHZANORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














